molecular formula C24H32N8O6 B14757862 At 9283, l-glutamic acid salt

At 9283, l-glutamic acid salt

Cat. No.: B14757862
M. Wt: 528.6 g/mol
InChI Key: KSIKXSRFTHKVSJ-HVDRVSQOSA-N
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Description

At 9283, l-glutamic acid salt is a compound derived from l-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used in studies related to neurotransmission, metabolism, and cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of At 9283, l-glutamic acid salt typically involves the reaction of l-glutamic acid with specific reagents under controlled conditions. One common method is the slow evaporation technique, where l-glutamic acid is reacted with a suitable salt-forming agent, such as manganese chloride, to form a semi-organic nonlinear optical crystal . The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the salt.

Industrial Production Methods

Industrial production of l-glutamic acid salts, including At 9283, often involves fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to produce l-glutamic acid through fermentation. The process involves the breakdown of glucose into smaller fragments, which are then channeled into the tricarboxylic acid cycle to produce l-glutamic acid . The resulting l-glutamic acid is then reacted with appropriate agents to form the desired salt.

Chemical Reactions Analysis

Types of Reactions

At 9283, l-glutamic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include α-ketoglutarate, l-glutamic acid, and various substituted derivatives of l-glutamic acid, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

At 9283, l-glutamic acid salt can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific applications in scientific research and its role in various biological processes, making it a valuable compound for further studies and industrial applications.

Properties

Molecular Formula

C24H32N8O6

Molecular Weight

528.6 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea

InChI

InChI=1S/C19H23N7O2.C5H9NO4/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;6-3(5(9)10)1-2-4(7)8/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1

InChI Key

KSIKXSRFTHKVSJ-HVDRVSQOSA-N

Isomeric SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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